molecular formula C9H11FO B13426929 (S)-1-(2-Fluorophenyl)propan-2-ol

(S)-1-(2-Fluorophenyl)propan-2-ol

Katalognummer: B13426929
Molekulargewicht: 154.18 g/mol
InChI-Schlüssel: ADCVMZFALAHVRG-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(2-Fluorophenyl)propan-2-ol is a chiral alcohol compound characterized by the presence of a fluorine atom on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Fluorophenyl)propan-2-ol typically involves the reduction of the corresponding ketone, (S)-1-(2-Fluorophenyl)propan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(2-Fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: The major products include (S)-1-(2-Fluorophenyl)propan-2-one and (S)-1-(2-Fluorophenyl)propanoic acid.

    Reduction: The major product is (S)-1-(2-Fluorophenyl)propane.

    Substitution: The major products depend on the substituent introduced, such as (S)-1-(2-Methoxyphenyl)propan-2-ol.

Wissenschaftliche Forschungsanwendungen

(S)-1-(2-Fluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of (S)-1-(2-Fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to the observed effects of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-1-(2-Chlorophenyl)propan-2-ol
  • (S)-1-(2-Bromophenyl)propan-2-ol
  • (S)-1-(2-Methylphenyl)propan-2-ol

Uniqueness

(S)-1-(2-Fluorophenyl)propan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Eigenschaften

Molekularformel

C9H11FO

Molekulargewicht

154.18 g/mol

IUPAC-Name

(2S)-1-(2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11FO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/t7-/m0/s1

InChI-Schlüssel

ADCVMZFALAHVRG-ZETCQYMHSA-N

Isomerische SMILES

C[C@@H](CC1=CC=CC=C1F)O

Kanonische SMILES

CC(CC1=CC=CC=C1F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.